molecular formula C7H14F2O2Si B1586344 Ethyl difluoro(trimethylsilyl)acetate CAS No. 205865-67-4

Ethyl difluoro(trimethylsilyl)acetate

Cat. No. B1586344
Key on ui cas rn: 205865-67-4
M. Wt: 196.27 g/mol
InChI Key: DYAKYYSMROBYNG-UHFFFAOYSA-N
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Patent
US08802886B2

Procedure details

According to the above-described scheme, magnesium (243 mg, 10.0 mmol), chlorotrimethylsilane (Me3SiCl; 2.17 g, 20.0 mmol) and DMF (15 mL) were put into a two-neck reaction tube under nitrogen atmosphere. Ethyl chlorodifluoroacetate (Compound 3; 793 mg, 624 μL, 5.0 mmol) was added thereto with the reaction container being cooled in water bath, and then the mixture was stirred at room temperature for 1.5 hours. The reaction mixture was extracted with diethyl ether and washed with water, and an organic layer was dried with anhydrous sodium sulfate. Diethyl ether was distilled away under reduced pressure, and by carrying out the production by silica gel column chromatography, difluorotrimethylsilanylacetic acid ethyl ester (Compound 3a) was obtained with a yield of 43%.
Quantity
243 mg
Type
reactant
Reaction Step One
Quantity
2.17 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
624 μL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Mg].Cl[Si:3]([CH3:6])([CH3:5])[CH3:4].CN(C=O)C.Cl[C:13]([F:20])([F:19])[C:14]([O:16][CH2:17][CH3:18])=[O:15]>O>[CH2:17]([O:16][C:14](=[O:15])[C:13]([F:20])([F:19])[Si:3]([CH3:6])([CH3:5])[CH3:4])[CH3:18]

Inputs

Step One
Name
Quantity
243 mg
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
2.17 g
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
624 μL
Type
reactant
Smiles
ClC(C(=O)OCC)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)OCC)(F)F
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were put into a two-neck reaction tube under nitrogen atmosphere
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with diethyl ether
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
an organic layer was dried with anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
Diethyl ether was distilled away under reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)OC(C([Si](C)(C)C)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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